molecular formula C12H15F2NO B7861209 N-{[4-(Difluoromethoxy)phenyl]methyl}cyclobutanamine

N-{[4-(Difluoromethoxy)phenyl]methyl}cyclobutanamine

Cat. No.: B7861209
M. Wt: 227.25 g/mol
InChI Key: QQAITPFQXOCFMB-UHFFFAOYSA-N
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Description

N-{[4-(Difluoromethoxy)phenyl]methyl}cyclobutanamine is an organic compound characterized by the presence of a cyclobutanamine core attached to a 4-(difluoromethoxy)phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(Difluoromethoxy)phenyl]methyl}cyclobutanamine typically involves the following steps:

    Formation of the 4-(Difluoromethoxy)benzyl chloride: This is achieved by reacting 4-(difluoromethoxy)benzyl alcohol with thionyl chloride (SOCl₂) under reflux conditions.

    Cyclobutanamine Formation: Cyclobutanamine is synthesized separately through the reduction of cyclobutanone using lithium aluminum hydride (LiAlH₄).

    Coupling Reaction: The final step involves the nucleophilic substitution reaction between cyclobutanamine and 4-(difluoromethoxy)benzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(Difluoromethoxy)phenyl]methyl}cyclobutanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium azide (NaN₃) or sodium cyanide (NaCN).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: H₂ with Pd/C, LiAlH₄ in ether.

    Substitution: NaN₃ in DMF, NaCN in ethanol.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

N-{[4-(Difluoromethoxy)phenyl]methyl}cyclobutanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[4-(Difluoromethoxy)phenyl]methyl}cyclobutanamine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating signaling pathways and exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(Methoxy)phenyl]methyl}cyclobutanamine
  • N-{[4-(Trifluoromethoxy)phenyl]methyl}cyclobutanamine
  • N-{[4-(Chloromethoxy)phenyl]methyl}cyclobutanamine

Uniqueness

N-{[4-(Difluoromethoxy)phenyl]methyl}cyclobutanamine is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[[4-(difluoromethoxy)phenyl]methyl]cyclobutanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO/c13-12(14)16-11-6-4-9(5-7-11)8-15-10-2-1-3-10/h4-7,10,12,15H,1-3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAITPFQXOCFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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